7-methoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-28-17-6-2-4-14-12-18(29-20(14)17)21(27)23-10-11-25-19(26)8-7-16(24-25)15-5-3-9-22-13-15/h2-9,12-13H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSNSZFKYZODMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a significant complexity in its structure, which includes a benzofuran core and multiple functional groups that may contribute to its biological activity.
1. Anti-inflammatory Properties
Research indicates that benzofuran derivatives, including this compound, exhibit notable anti-inflammatory effects. A study highlighted that benzofuran derivatives can significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin levels (IL-1 and IL-8) in vitro. For instance, one derivative was reported to reduce TNF levels by 93.8% and IL-1 by 98% in macrophage cells .
2. Cytotoxic Effects
The compound's potential cytotoxic activity has been evaluated against various cancer cell lines. Preliminary studies suggest that similar benzofuran compounds exhibit selectivity towards cancer cells while sparing normal cells. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
3. Antimicrobial Activity
Benzofuran derivatives have also shown promise in antimicrobial applications. The structural features of this compound suggest potential activity against various pathogens, although specific data on this particular compound's antimicrobial efficacy is still limited .
The biological activities of 7-methoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the NF-κB pathway, which is crucial for the expression of various inflammatory cytokines.
- Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, it can induce cell cycle arrest in cancer cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Benzofuran-2-Carboxamide Derivatives
Key Analog : 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (Fig. 25, Table 3 in ) .
- Structural Differences: The target compound replaces the substituted phenyl group with an ethyl-linked pyridazinone-pyridin-3-yl moiety.
- Biological Activity: Substituted phenyl analogs exhibit antioxidant activity (e.g., IC₅₀ values ranging from 12–45 μM in DPPH assays) . The pyridazinone-pyridine substituent may alter activity due to increased steric bulk and hydrogen-bonding capacity.
Pyridazinone Derivatives
Key Analog : 2-Substituted furo[2,3-d]pyridazin-7(6H)-ones () .
- Structural Differences: ’s compounds feature a fused furopyridazinone system with methyl substituents, whereas the target compound’s pyridazinone is non-fused and substituted with pyridin-3-yl.
- Biological Activity: Furopyridazinones are associated with phosphodiesterase (PDE) inhibition and cardiotonic effects. The pyridin-3-yl group in the target compound may confer selectivity for PDE isoforms or kinase targets.
- Synthetic Routes: Both classes use alkynyl-chloropyridazinone precursors and base-mediated cyclization, but the target compound likely requires additional steps for pyridin-3-yl incorporation .
Comparative Data Table
*Estimated using fragment-based methods.
Research Implications and Gaps
- Activity Prediction : The pyridin-3-yl group may enhance target engagement through π-π stacking or hydrogen bonding, but direct biological data for the target compound are lacking.
- Synthetic Challenges: Incorporating the pyridazinone-pyridine moiety requires multi-step functionalization, contrasting with simpler phenyl-substituted analogs .
- Contradictions: focuses on fused furopyridazinones, limiting direct comparisons to the non-fused pyridazinone in the target compound.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-methoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. A plausible route includes:
- Step 1 : Condensation of pyridin-3-yl pyridazinone with ethylenediamine derivatives to form the pyridazine-ethylamine intermediate.
- Step 2 : Coupling with 7-methoxybenzofuran-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Purity Optimization : Use preparative HPLC with a C18 column (methanol/water gradient) and validate purity via NMR (e.g., absence of residual ethylenediamine peaks at δ 2.5–3.0 ppm) and LC-MS (≥95% purity threshold) .
Q. How should researchers design experiments to characterize the compound’s structural stability under varying pH conditions?
- Answer :
- Experimental Design : Perform accelerated stability studies in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via:
- HPLC-DAD : Track retention time shifts or new peaks.
- Mass Spectrometry : Identify hydrolysis products (e.g., cleavage at the pyridazine-ethyl linkage).
- Key Parameters : Include controls (neutral pH, inert atmosphere) to distinguish pH-driven vs. oxidative degradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?
- Answer : Contradictions often arise from metabolic instability or off-target effects. Mitigate via:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites (e.g., CYP450-mediated demethylation).
- Target Engagement Assays : Use SPR (surface plasmon resonance) to confirm binding affinity to the intended target vs. secondary targets (e.g., kinase panels).
- In Vivo PK/PD Modeling : Corrogate plasma exposure levels with efficacy endpoints to assess bioavailability limitations .
Q. How can computational methods predict the compound’s binding mode to pyridazine-targeted enzymes, and validate these predictions experimentally?
- Answer :
- In Silico Workflow :
Docking : Use AutoDock Vina with crystal structures of pyridazine-binding enzymes (e.g., dihydroorotate dehydrogenase).
MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å).
- Experimental Validation :
- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets and measure IC50 shifts.
- X-ray Crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to confirm docking poses .
Q. What experimental designs are suitable for analyzing the compound’s photostability in formulations for long-term storage?
- Answer :
- Light Exposure Studies : Expose solid and solution forms to UV-Vis light (ICH Q1B guidelines). Quantify degradation via:
- UV Spectroscopy : Monitor absorbance changes at λmax (~300 nm for benzofuran).
- EPR : Detect free radical formation under light stress.
- Formulation Optimization : Add antioxidants (e.g., BHT) or use amber glassware to mitigate photooxidation .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in IC50 values between enzymatic assays and cell-based assays?
- Answer : Discrepancies may stem from cell permeability or efflux pumps. Address via:
- Permeability Assays : Use Caco-2 monolayers to measure Papp (apparent permeability).
- Inhibitor Studies : Co-administer ABC transporter inhibitors (e.g., verapamil for P-gp) to assess efflux effects.
- Cell Lysis Validation : Confirm intracellular compound levels via LC-MS/MS post-treatment .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
